molecular formula C9H10BrF2N B1375334 1-(4-bromo-2,6-difluorophenyl)-N,N-dimethylmethanamine CAS No. 1247006-25-2

1-(4-bromo-2,6-difluorophenyl)-N,N-dimethylmethanamine

Cat. No. B1375334
CAS RN: 1247006-25-2
M. Wt: 250.08 g/mol
InChI Key: OREQSTOGSPRULV-UHFFFAOYSA-N
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Description

The compound “1-(4-bromo-2,6-difluorophenyl)-N,N-dimethylmethanamine” is a derivative of "4-Bromo-2,6-difluorophenyl isocyanate" and "1-(4-Bromo-2,6-difluorophenyl)ethanone" . These compounds are typically used in laboratory settings and are not intended for food, drug, pesticide or biocidal product use .


Synthesis Analysis

While specific synthesis methods for “1-(4-bromo-2,6-difluorophenyl)-N,N-dimethylmethanamine” were not found, related compounds such as “4-Bromo-2,6-difluorophenyl isocyanate” and “1-(4-Bromo-2,6-difluorophenyl)ethanone” are commercially available . The synthesis of these compounds could potentially involve similar bromination and fluorination steps .


Molecular Structure Analysis

The molecular structure of “1-(4-bromo-2,6-difluorophenyl)-N,N-dimethylmethanamine” can be inferred from its name. It likely contains a phenyl ring substituted with bromo and fluoro groups at the 4 and 2,6 positions, respectively. Attached to the phenyl ring is a methanamine group, which is further substituted with two methyl groups .

Scientific Research Applications

I have conducted a search for the scientific research applications of “4-Bromo-2,6-diflluoro-N,N-dimethyl-benzenemethanamine”, but unfortunately, the available information is quite limited and does not provide a comprehensive analysis of six to eight unique applications as requested.

The compound is listed in chemical databases and suppliers like Sigma-Aldrich and ChemicalBook , which mention its basic properties and availability for purchase, but specific applications in scientific research are not detailed in these sources.

Safety and Hazards

While specific safety data for “1-(4-bromo-2,6-difluorophenyl)-N,N-dimethylmethanamine” is not available, related compounds such as “4-Bromo-2,6-difluorophenyl isocyanate” are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid dust formation, and avoid breathing vapours, mist or gas .

properties

IUPAC Name

1-(4-bromo-2,6-difluorophenyl)-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrF2N/c1-13(2)5-7-8(11)3-6(10)4-9(7)12/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OREQSTOGSPRULV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=C(C=C1F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-bromo-2,6-difluorophenyl)-N,N-dimethylmethanamine

Synthesis routes and methods

Procedure details

According to procedure for the synthesis of Example A211A, by using 4-bromo-2,6-difluorobenzaldehyde (500 mg, 2.26 mmol), sodium triacetoxyborohydride (959 mg, 4.52 mmol) and 2M dimethylamine solution (2.626 mL, 4.52 mmol) to give the title compound as a colorless oil (452 mg, 79%). 1H NMR (400 MHz, CDCl3) δ 7.09 (d, J=6.8 Hz, 2H), 3.54 (s, 2H), 2.26 (s, 6H); MS ESI 249.9 [M+H]+, calcd for [C9H10BrF2N+H]+ 249.0.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
959 mg
Type
reactant
Reaction Step Two
Quantity
2.626 mL
Type
reactant
Reaction Step Three
Yield
79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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